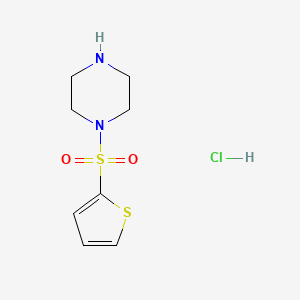

1-(2-Thienylsulfonyl)piperazine hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

1-thiophen-2-ylsulfonylpiperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S2.ClH/c11-14(12,8-2-1-7-13-8)10-5-3-9-4-6-10;/h1-2,7,9H,3-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBWBQYPSKKXHDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)S(=O)(=O)C2=CC=CS2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Sulfonylation Reaction

- Reagents and Conditions : The sulfonylation involves reacting piperazine with 2-thienylsulfonyl chloride in an inert solvent such as dichloromethane or acetonitrile, often at low temperatures (0–5 °C) to moderate temperatures (up to room temperature) to control reaction rate and minimize side reactions.

- Base Addition : A base such as triethylamine or pyridine is typically added to neutralize the hydrochloric acid generated during the reaction.

- Reaction Time : Reaction times range from 30 minutes to several hours depending on scale and temperature.

- Workup : After completion, the reaction mixture is washed with aqueous solutions (e.g., sodium bicarbonate or sodium hydroxide) to remove acidic byproducts and then dried over anhydrous salts.

Hydrochloride Salt Formation

- Salt Formation : The free base of 1-(2-thienylsulfonyl)piperazine is treated with hydrochloric acid, often in an alcohol solvent like isopropanol or methanol, to precipitate the hydrochloride salt.

- pH Control : The pH is adjusted to approximately 2–2.5 to ensure complete salt formation.

- Isolation : The hydrochloride salt precipitates and is isolated by filtration, followed by recrystallization to enhance purity.

Representative Reaction Scheme

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | Piperazine + 2-thienylsulfonyl chloride, base, 0–25 °C, 1–4 h | Formation of 1-(2-thienylsulfonyl)piperazine (free base) |

| 2 | Addition of HCl in isopropanol, pH 2–2.5, cooling | Precipitation of this compound salt |

Analysis of Preparation Parameters and Optimization

| Parameter | Typical Range/Value | Effect on Yield and Purity |

|---|---|---|

| Temperature | 0–25 °C during sulfonylation | Lower temperatures favor selectivity and reduce side reactions |

| Reaction Time | 1–4 hours | Sufficient time ensures complete conversion; prolonged time may cause degradation |

| Base Equivalents | 1.0–1.2 equivalents | Neutralizes HCl, prevents protonation of amine, improving reaction efficiency |

| Solvent | Dichloromethane, acetonitrile | Provides good solubility and reaction control |

| Hydrochloric Acid Concentration | 1–2 M in alcohol solvent | Ensures complete salt formation without excess acid causing impurities |

| pH during Salt Formation | 2.0–2.5 | Optimal for salt precipitation and purity |

Comparative Notes from Related Piperazine Sulfonylation Methods

- Analogous sulfonylation reactions on piperazine derivatives, such as with pentafluorobenzenesulfonyl chloride, have been reported to proceed efficiently at low temperatures with moderate to good yields (50–85%) and high purity after salt formation and recrystallization.

- Hydrochloride salt formation is a standard approach to improve the stability and crystalline properties of piperazine derivatives, facilitating handling and storage.

- The use of mild bases and controlled temperature conditions is critical to achieving high purity and yield, minimizing byproducts such as disubstituted amines or hydrolysis products.

Summary Table of Preparation Methods for Piperazine Sulfonyl Derivatives

*Yield for this compound is estimated based on analogous sulfonylation reactions due to lack of direct data.

Research Findings and Practical Considerations

- The sulfonylation step is best carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

- The reaction is exothermic; temperature control is essential to avoid side reactions.

- The hydrochloride salt form improves the compound’s solubility in polar solvents and enhances crystallinity, which is advantageous for pharmaceutical formulation.

- Recrystallization from methanol or isopropanol is effective in removing residual impurities.

- The process is scalable and amenable to industrial production with proper control of reaction parameters.

Analyse Chemischer Reaktionen

1-(2-Thienylsulfonyl)piperazine hydrochloride undergoes various chemical reactions, including:

Oxidation: The thienylsulfonyl group can be oxidized to form sulfone derivatives under the influence of strong oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, leading to the formation of thiol derivatives.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles, resulting in the formation of substituted piperazine derivatives.

Common reagents and conditions used in these reactions include organic solvents, bases, acids, and catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

Wissenschaftliche Forschungsanwendungen

1-(2-Thienylsulfonyl)piperazine hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.

Medicine: Research is ongoing to explore its potential as a drug candidate for various medical conditions, including neurological disorders and infectious diseases.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Wirkmechanismus

The mechanism of action of 1-(2-Thienylsulfonyl)piperazine hydrochloride involves its interaction with specific molecular targets and pathways. The thienylsulfonyl group is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

1-(2-Thienylsulfonyl)piperazine hydrochloride can be compared with other similar compounds, such as:

1-(2-Thienylsulfonyl)piperidine hydrochloride: This compound has a similar structure but with a piperidine ring instead of a piperazine ring. It may exhibit different chemical and biological properties due to the structural variation.

1-(2-Thienylsulfonyl)morpholine hydrochloride: This compound contains a morpholine ring, which can lead to different reactivity and applications compared to the piperazine derivative.

The uniqueness of this compound lies in its specific combination of the thienylsulfonyl group and piperazine ring, which imparts distinct chemical and biological properties.

Biologische Aktivität

1-(2-Thienylsulfonyl)piperazine hydrochloride is a compound with potential biological significance, particularly in pharmacological applications. Its structure includes a piperazine ring substituted with a thienylsulfonyl group, which may influence its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C10H12ClN2O2S2

- Molecular Weight : 290.80 g/mol

The compound's structure allows it to interact with various biological targets, potentially leading to diverse pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems and enzyme activities. The thienylsulfonyl moiety enhances the compound's lipophilicity, facilitating its interaction with cellular membranes and receptors.

Potential Mechanisms:

- Receptor Modulation : The compound may act as an antagonist or agonist at various receptors, influencing neurotransmission.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.

1. Antimicrobial Activity

Research indicates that derivatives of piperazine compounds exhibit antimicrobial properties. For example, studies have shown that thienyl derivatives can inhibit bacterial growth through interference with cell wall synthesis or metabolic pathways.

| Compound | Activity | Reference |

|---|---|---|

| 1-(2-Thienylsulfonyl)piperazine | Antibacterial | |

| 1-(4-Sulfamoylphenyl)piperazine | Antifungal |

2. Anticancer Properties

Some studies suggest that thienyl-substituted piperazines possess anticancer activity. The mechanism may involve apoptosis induction in cancer cells or inhibition of tumor growth through modulation of signaling pathways.

| Study | Findings | Reference |

|---|---|---|

| In vitro evaluation | Induced apoptosis in breast cancer cells | |

| Animal model study | Reduced tumor size in xenograft models |

3. Neuropharmacological Effects

The compound has been studied for its effects on the central nervous system (CNS). It may exhibit anxiolytic or antidepressant properties by modulating serotonin and dopamine pathways.

Case Study 1: Antimicrobial Efficacy

A study conducted on various piperazine derivatives found that this compound showed significant activity against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating strong antibacterial potential.

Case Study 2: Anticancer Activity

In a recent study published in Cancer Letters, researchers evaluated the anticancer effects of thienyl-substituted piperazines on human lung cancer cells. The results demonstrated a dose-dependent reduction in cell viability, with IC50 values ranging from 10 to 20 µM for different derivatives, highlighting the therapeutic potential of these compounds in oncology.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(2-Thienylsulfonyl)piperazine hydrochloride, and what reaction conditions are critical for success?

- Methodological Answer : Synthesis typically involves functionalizing piperazine with a sulfonyl-thienyl group. A related approach for structurally similar compounds (e.g., 1-(2,3-dichlorophenyl)piperazine hydrochloride) starts with halogenation of diethanolamine to form β,β'-dihalogenated intermediates, followed by cyclo-condensation with aryl amines in aqueous media without catalysts . For sulfonylation, reaction of piperazine with 2-thienylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) is a plausible route. Purification via recrystallization or chromatography is essential to isolate the hydrochloride salt .

Q. How is this compound characterized to confirm structure and purity?

- Methodological Answer : Characterization employs a multi-technique approach:

- Nuclear Magnetic Resonance (NMR) : H and C NMR verify substituent positions on the piperazine ring and thienylsulfonyl group.

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns.

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95%) and detects impurities like unreacted starting materials .

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., S=O stretching at ~1350 cm) .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Methodological Answer : Piperazine derivatives are explored as central nervous system (CNS) agents due to their affinity for serotonin and dopamine receptors. For example, substituted phenylpiperazines are studied as entactogens or neuroleptics . The thienylsulfonyl group may enhance metabolic stability or receptor selectivity, making it valuable in structure-activity relationship (SAR) studies for CNS drug development .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction conditions for synthesizing piperazine derivatives?

- Methodological Answer : Discrepancies (e.g., catalyst-free vs. catalyzed reactions) are addressed by systematic optimization:

- Design of Experiments (DoE) : Vary parameters (temperature, solvent, catalyst loading) to identify optimal conditions.

- Mechanistic Studies : Use computational tools (DFT calculations) to probe reaction pathways. For instance, catalyst-free cyclo-condensation may proceed via nucleophilic aromatic substitution, while metal catalysts could stabilize intermediates .

- Comparative Analysis : Benchmark yields/purity across methods using HPLC and MS to validate reproducibility .

Q. What strategies improve the yield and scalability of this compound synthesis?

- Methodological Answer :

- Microwave-Assisted Synthesis : Reduces reaction time and improves homogeneity in sulfonylation steps.

- Flow Chemistry : Enhances scalability and safety for exothermic reactions (e.g., sulfonyl chloride additions).

- Green Solvents : Replace dichloromethane with cyclopentyl methyl ether (CPME) to reduce environmental impact.

- In-Situ Purification : Use scavenger resins to remove excess reagents, minimizing downstream purification .

Q. How can researchers validate the absence of impurities (e.g., regioisomers) in final products?

- Methodological Answer :

- Chiral Chromatography : Resolves enantiomers or diastereomers using columns like Chiralpak IA.

- 2D NMR (e.g., COSY, NOESY) : Distinguishes regioisomers by correlating proton environments.

- X-ray Crystallography : Provides definitive structural confirmation if crystals are obtainable.

- LC-MS/MS : Detects trace impurities (<0.1%) via multiple reaction monitoring (MRM) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.

- Ventilation : Use fume hoods to avoid inhalation of fine powders.

- Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste channels.

- Storage : Keep in airtight containers at -20°C to prevent hygroscopic degradation .

Data Contradiction and Mechanistic Analysis

Q. Why do some studies report variable biological activity for structurally similar piperazine derivatives?

- Methodological Answer :

- Metabolic Stability : The thienylsulfonyl group may alter cytochrome P450 (CYP) enzyme interactions compared to phenyl or chlorophenyl analogs, affecting half-life.

- Receptor Conformation : Molecular docking studies reveal that sulfonyl groups influence binding to serotonin receptors (e.g., 5-HT vs. 5-HT) by altering hydrogen-bonding networks .

- Solubility Differences : Hydrochloride salts generally exhibit higher aqueous solubility than free bases, impacting in vitro/in vivo correlation .

Q. How can researchers reconcile discrepancies in reported melting points or spectral data?

- Methodological Answer :

- Purity Assessment : Re-measure melting points using differential scanning calorimetry (DSC) to account for polymorphic forms.

- Standardized NMR Protocols : Use deuterated solvents (e.g., DMSO-d) and internal standards (TMS) to ensure consistency.

- Inter-Laboratory Validation : Cross-check data with collaborators or public databases (e.g., PubChem) to identify methodological outliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.